molecular formula C18H20O4 B12470836 1-[2-(2,4-Dimethoxyphenyl)ethenyl]-3,5-dimethoxybenzene

1-[2-(2,4-Dimethoxyphenyl)ethenyl]-3,5-dimethoxybenzene

Cat. No.: B12470836
M. Wt: 300.3 g/mol
InChI Key: JDBCWSHYEQUBLW-UHFFFAOYSA-N
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Description

3,5,2’,4’-Tetramethoxystilbene is a synthetic derivative of resveratrol, a naturally occurring polyphenolic compound found in the skin of red grapes and other fruits. This compound is known for its enhanced bioavailability and stability compared to resveratrol, making it a subject of interest in various scientific fields, including chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5,2’,4’-Tetramethoxystilbene typically involves the Perkin reaction, which is a condensation reaction between an aromatic aldehyde and an aromatic acid . The process begins with the methylation of 3,5-dihydroxyacetophenone to form 3,5-dimethoxyphenylacetic acid. This intermediate then undergoes a Perkin condensation with substituted phenylaldehydes, followed by decarboxylation and demethylation to yield the final product .

Industrial Production Methods

Industrial production of 3,5,2’,4’-Tetramethoxystilbene follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

3,5,2’,4’-Tetramethoxystilbene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 3,5,2’,4’-Tetramethoxystilbene involves multiple molecular targets and pathways:

Biological Activity

1-[2-(2,4-Dimethoxyphenyl)ethenyl]-3,5-dimethoxybenzene, also known as CHEBI:92804, is a compound of interest due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, effects on various cell lines, and potential mechanisms of action.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C17H18O4\text{C}_{17}\text{H}_{18}\text{O}_{4}

This compound features a central ethylene bridge connecting two methoxy-substituted phenyl rings.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has shown significant cytotoxic effects against various cancer cell lines. The following table summarizes its activity against selected cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action
MIA PaCa-2 (Pancreatic)0.5Inhibition of tubulin polymerization
A431 (Epidermoid Carcinoma)0.8Induction of apoptosis through mitochondrial pathways
HeLa (Cervical Cancer)1.0Cell cycle arrest at G2/M phase

These results indicate that the compound effectively inhibits cell proliferation and induces apoptosis in cancer cells.

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Tubulin Polymerization : The compound disrupts microtubule dynamics, leading to cell cycle arrest and subsequent apoptosis.
  • Induction of Apoptosis : Flow cytometry studies have demonstrated that treated cells exhibit characteristics of apoptosis, including annexin V positivity and DNA fragmentation.
  • Targeting Specific Pathways : Research indicates that this compound may influence signaling pathways involved in cell survival and proliferation.

Study 1: Antiproliferative Activity

A study published in ACS Medicinal Chemistry Letters evaluated the antiproliferative activity of various methoxy-substituted phenyl compounds, including our target compound. The study reported an IC50 value for this compound at approximately 0.6 µM against MIA PaCa-2 cells. The study emphasized the importance of methoxy groups in enhancing biological activity .

Study 2: Mechanistic Insights

Another investigation focused on the mechanistic insights into the apoptotic pathways activated by this compound. Researchers found that treatment with this compound resulted in increased levels of reactive oxygen species (ROS), leading to mitochondrial dysfunction and activation of caspase cascades .

Properties

IUPAC Name

1-[2-(2,4-dimethoxyphenyl)ethenyl]-3,5-dimethoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20O4/c1-19-15-8-7-14(18(12-15)22-4)6-5-13-9-16(20-2)11-17(10-13)21-3/h5-12H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDBCWSHYEQUBLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C=CC2=CC(=CC(=C2)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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